N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide

Description

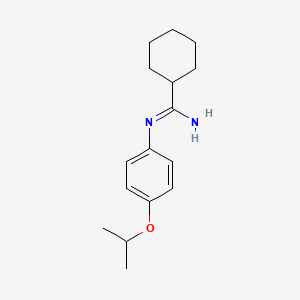

N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide is a carboximidamide derivative featuring a cyclohexane backbone substituted with an imidamide group and a 4-isopropoxyphenyl moiety.

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide |

InChI |

InChI=1S/C16H24N2O/c1-12(2)19-15-10-8-14(9-11-15)18-16(17)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H2,17,18) |

InChI Key |

QXSVEXYRQIMEJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N=C(C2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 4-propan-2-yloxyphenyl derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide:

Key Observations:

Substituent Effects: The isopropoxy group in the target compound enhances lipophilicity compared to the chlorophenyl (electron-withdrawing) or ethoxyphenyl (smaller alkoxy) groups in analogs . This may influence membrane permeability in biological systems.

Backbone Modifications: The sulfonyl bridge in the benzenecarboximidamide analog introduces polarity and steric bulk, which could alter binding affinity in enzyme targets compared to the target compound’s direct imidamide linkage.

Biological Activity: Hydroxamic acid derivatives (e.g., compound 8 in ) exhibit antioxidant activity via radical scavenging (DPPH assay: IC₅₀ ~50–100 μM), a property unlikely in the target compound due to the absence of a hydroxylamine group.

Solubility and Stability:

Biological Activity

N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide is a compound with notable potential in biological applications, particularly in pharmacology and agrochemistry. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C16H24N2O

- Molecular Weight : 260.38 g/mol

- IUPAC Name : this compound

The compound features a cyclohexanecarboximidamide moiety, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological systems, including its potential as an antifungal agent and its effects on cellular pathways.

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. For instance, while specific data on this compound's efficacy against phytopathogenic fungi is limited, related compounds have shown promising results in inhibiting fungal growth. The mechanism often involves targeting key enzymes in fungal metabolism.

The above table illustrates the comparative efficacy of related compounds against succinate dehydrogenase (SDH), a critical enzyme in the Krebs cycle, which is often targeted in antifungal strategies.

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit SDH, affecting the energy production in fungi.

- Molecular Interactions : Molecular modeling studies suggest that such compounds can bind effectively to target sites on enzymes, disrupting their function.

Case Studies and Research Findings

- Study on Related Compounds :

-

Pharmacological Evaluation :

- In vitro assays are essential for determining the biological activity of this compound. While specific assays for this compound are scarce, the evaluation of similar compounds indicates a trend towards effective antifungal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.